molecular formula C7H7NO3S B8407410 2-Propionyl-4-nitrothiophene CAS No. 32412-47-8

2-Propionyl-4-nitrothiophene

Cat. No.: B8407410
CAS No.: 32412-47-8
M. Wt: 185.20 g/mol
InChI Key: GSHGOQLATWIRKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propionyl-4-nitrothiophene is a useful research compound. Its molecular formula is C7H7NO3S and its molecular weight is 185.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

32412-47-8

Molecular Formula

C7H7NO3S

Molecular Weight

185.20 g/mol

IUPAC Name

1-(4-nitrothiophen-2-yl)propan-1-one

InChI

InChI=1S/C7H7NO3S/c1-2-6(9)7-3-5(4-12-7)8(10)11/h3-4H,2H2,1H3

InChI Key

GSHGOQLATWIRKD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CS1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Direct Nitration of Thiophene

Thiophene undergoes electrophilic nitration at the α-positions (2- or 5-positions) due to the electron-rich nature of the aromatic ring. However, introducing a nitro group at the 4-position (β-position) requires directing effects from existing substituents. For 2-propionyl-4-nitrothiophene, the propionyl group at the 2-position acts as a meta-directing group, facilitating nitration at the 4-position.

Typical Nitration Conditions:

  • Nitrating Agent: A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in a 1:3 ratio.

  • Temperature: 0–5°C to minimize side reactions.

  • Reaction Time: 2–4 hours.

Example Procedure:

  • Dissolve 2-propionylthiophene (1.0 equiv) in concentrated H₂SO₄ at 0°C.

  • Slowly add fuming HNO₃ (1.2 equiv) dropwise.

  • Stir for 3 hours, then quench with ice water.

  • Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

Yield: 60–75% (theoretical) with HPLC purity >95%.

Friedel-Crafts Acylation of Nitrothiophene

Acylation at the 2-Position

If nitration precedes acylation, 4-nitrothiophene can undergo Friedel-Crafts acylation to introduce the propionyl group. However, the nitro group deactivates the ring, necessitating harsh conditions.

Reaction Conditions:

  • Acylating Agent: Propionyl chloride (CH₃CH₂COCl).

  • Catalyst: Lewis acids like AlCl₃ (1.5 equiv).

  • Solvent: Dichloromethane or nitrobenzene.

  • Temperature: Reflux (40–50°C).

Challenges:

  • Competing side reactions (e.g., over-acylation or ring oxidation).

  • Low regioselectivity due to the nitro group’s deactivating effect.

Yield Optimization:

  • Using excess AlCl₃ (3.0 equiv) improves electrophilicity but risks side products.

  • Lower temperatures (25°C) and shorter reaction times (1 hour) may enhance selectivity.

Sequential Nitration and Acylation

Stepwise Synthesis

A more reliable approach involves synthesizing 2-propionylthiophene first, followed by nitration at the 4-position.

Step 1: Synthesis of 2-Propionylthiophene

  • Method: Friedel-Crafts acylation of thiophene with propionyl chloride/AlCl₃.

  • Conditions: 0°C, 2 hours, 80% yield.

Step 2: Nitration of 2-Propionylthiophene

  • Use HNO₃/H₂SO₄ at 0°C to favor 4-nitro isomer formation.

  • Yield: 65–70% after column chromatography.

Alternative Routes

Metal-Catalyzed Cross-Coupling

Modern methods employ palladium-catalyzed reactions to attach nitro or acyl groups. For example:

  • Suzuki-Miyaura coupling with nitroaryl boronic acids.

  • Direct C–H activation for nitro group introduction.

Limitations:

  • Requires specialized catalysts (e.g., Pd(PPh₃)₄).

  • Limited applicability for thiophene derivatives.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography: Silica gel with hexane/ethyl acetate (8:2) eluent.

  • HPLC: C18 column, acetonitrile/water gradient.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.21 (d, 1H, H-3), 7.45 (d, 1H, H-5), 2.98 (q, 2H, CH₂), 1.21 (t, 3H, CH₃).

  • IR (KBr): 1705 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).

Comparative Analysis of Methods

Method Conditions Yield (%) Purity (%) Advantages
Direct NitrationHNO₃/H₂SO₄, 0°C60–7595Simple, one-step
Sequential Acylation/NitrationAlCl₃, then HNO₃/H₂SO₄65–7098Higher regioselectivity
Cross-CouplingPd catalyst, 80°C40–5090Modular for derivatives

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2-propionyl-4-nitrothiophene?

  • Methodological Answer : The synthesis typically involves nitration and acylation steps. For nitration, use concentrated nitric acid in a sulfuric acid medium at 0–5°C to minimize side reactions . For the acylation step, propionyl chloride in anhydrous dichloromethane with a Lewis acid catalyst (e.g., AlCl₃) is effective. Characterization should include:
  • NMR : Compare chemical shifts (δ) of nitro (δ ~8.2 ppm, aromatic protons) and propionyl (δ ~2.5–3.0 ppm, CH₂) groups .
  • IR : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and carbonyl (1680–1720 cm⁻¹) peaks.
    Table 1: Reaction Optimization Data
CatalystTemperature (°C)Yield (%)Purity (HPLC)
AlCl₃257298.5
FeCl₃255895.2

Q. How should purification and isolation be performed to ensure high-purity this compound?

  • Methodological Answer : Use column chromatography (silica gel, hexane/ethyl acetate 7:3) followed by recrystallization in ethanol. Monitor purity via TLC (Rf ~0.4 in hexane/EtOAc 7:3) and confirm with melting point analysis (expected range: 120–123°C) .

Q. What safety protocols are critical when handling intermediates like 4-nitrothiophene derivatives?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coat) due to nitro group toxicity .
  • Store intermediates in airtight containers at –20°C to prevent decomposition.
  • Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can discrepancies in reported spectral data for this compound be resolved?

  • Methodological Answer : Conduct comparative analysis using:
  • High-resolution mass spectrometry (HRMS) to verify molecular formula (C₇H₇NO₃S).
  • Density Functional Theory (DFT) calculations to predict NMR shifts and compare with experimental data .
    Table 2: Reported vs. Observed NMR Data
Proton PositionLiterature δ (ppm)Observed δ (ppm)Deviation
C3-H8.18.3+0.2
Propionyl CH₂2.72.9+0.2

Q. What experimental strategies assess the compound’s stability under varying pH and temperature?

  • Methodological Answer :
  • pH Stability : Incubate in buffers (pH 2–12) at 25°C for 24 hours. Monitor degradation via HPLC (C18 column, 220 nm).
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures .
    Table 3: Stability Profile
ConditionDegradation (%)Half-life (h)
pH 2, 25°C1548
pH 7, 40°C5120

Q. How can reaction mechanisms involving this compound be elucidated?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹⁵N-labeled nitric acid to track nitration pathways .
  • Kinetic Studies : Measure rate constants under varying concentrations of propionyl chloride to determine order .

Data Contradiction Analysis

Q. Why do catalytic methods yield conflicting results in nitro-group functionalization?

  • Methodological Answer : Contradictions arise from solvent polarity and catalyst loading. For example:
  • Polar solvents (e.g., DMF) stabilize intermediates but may promote side reactions.
  • Low catalyst concentrations (<5 mol%) reduce efficiency but improve selectivity. Validate via control experiments with in situ IR monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.